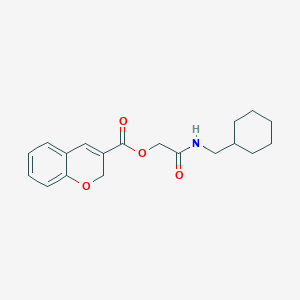
7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a purine ring system substituted with a benzo[e][1,4]dioxepin moiety and an iodine atom. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[e][1,4]dioxepin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[e][1,4]dioxepin ring.
Purine Ring Formation: The final step involves the construction of the purine ring system, which can be achieved through various cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
科学研究应用
Chemistry
In chemistry, 7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the mechanisms of various biological processes and pathways.
Medicine
In medicine, 7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials, enhancing their performance and utility.
作用机制
The mechanism of action of 7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
7-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purin-6-amine: A similar compound with an amine group instead of an iodine atom.
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A compound with a similar benzo[e][1,4]dioxepin moiety but lacking the purine ring and iodine atom.
7-Bromo-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one: A compound with a similar benzo[e][1,4]dioxepin structure but with different substituents.
Uniqueness
The uniqueness of 7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-7H-purine lies in its specific combination of the benzo[e][1,4]dioxepin moiety, the purine ring, and the iodine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
918304-42-4 |
|---|---|
分子式 |
C14H11IN4O2 |
分子量 |
394.17 g/mol |
IUPAC 名称 |
7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)-6-iodopurine |
InChI |
InChI=1S/C14H11IN4O2/c15-13-12-14(17-7-16-13)18-8-19(12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2 |
InChI 键 |
HRDSWTMQTZJWPE-UHFFFAOYSA-N |
规范 SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3C(=NC=N4)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


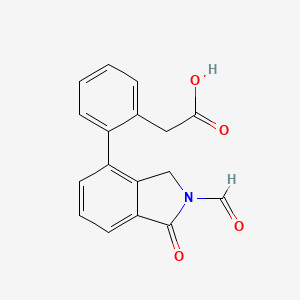

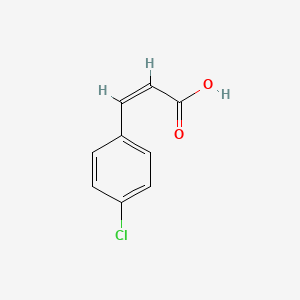

![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)
![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)

![{2-[(Pyridazin-3-yl)oxy]phenyl}methanol](/img/structure/B15216871.png)
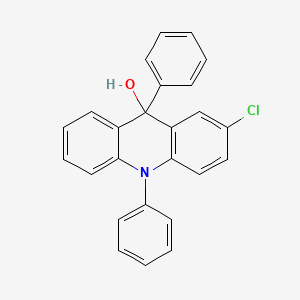
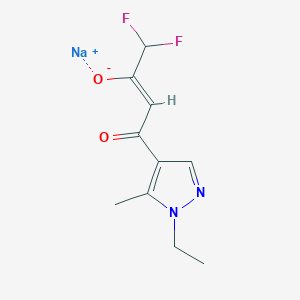
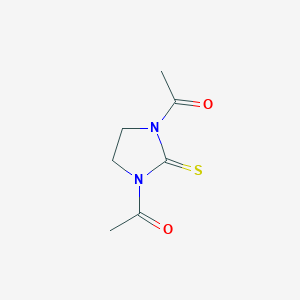
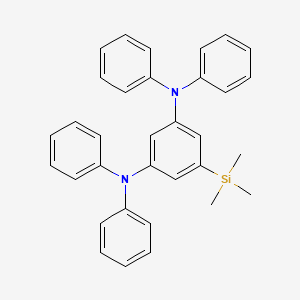
![3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B15216904.png)
